1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride
Description
1-Methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride (CAS: 1500628-77-2) is a sulfonyl chloride derivative of benzotriazole, a heterocyclic compound featuring a fused benzene and triazole ring system. The methyl substituent at the 1-position of the benzotriazole core distinguishes it from structurally related compounds. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis for introducing sulfonate groups, particularly in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1-methylbenzotriazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRXTRGKHFDFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1500628-77-2 | |
| Record name | 1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-Methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride (MBS chloride) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biotechnology. This article provides a comprehensive overview of its biological properties, applications, and research findings.
Chemical Structure and Properties
MBS chloride has the molecular formula and features a benzotriazole core with a sulfonyl chloride group. The presence of these functional groups enhances its reactivity and potential for biological interactions. The compound is characterized by:
- Molecular Weight : Approximately 231.65 g/mol
- Solubility : Limited solubility in water, which can affect its bioavailability in biological systems.
- Toxicity : MBS chloride is classified as highly toxic and corrosive, necessitating careful handling in laboratory settings.
Biological Activities
MBS chloride exhibits several notable biological activities:
Antitumor Properties
Research indicates that MBS chloride possesses antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. The mechanism of action may involve the modification of protein structures through sulfonation, potentially altering their function and leading to apoptosis in cancer cells .
Antiviral Activity
MBS chloride has demonstrated antiviral properties against certain viruses. Studies suggest that it may interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development .
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against various bacterial strains. For instance, derivatives of benzotriazole compounds similar to MBS chloride have shown significant activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) reported range from 12.5 to 25 μg/mL for effective compounds in this class .
The precise mechanism by which MBS chloride exerts its biological effects is still under investigation. However, it is believed to act through the following pathways:
- Protein Modification : MBS chloride can modify amino acid residues (e.g., lysine and histidine) in proteins, which may alter enzymatic activity and cellular signaling pathways.
- Interaction with Metal Ions : Its ability to form stable complexes with metal ions may contribute to its biological activity, particularly in inhibiting metalloproteins that are crucial for pathogen survival .
Applications in Research
MBS chloride's unique properties make it valuable in various scientific applications:
- Protein Crosslinking : It is commonly used as a crosslinking reagent in the preparation of antibodies and other proteins, facilitating studies on protein interactions and stability.
Scientific Research Applications
Based on the search results, here is information on the applications of compounds related to "1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl fluoride" (MBSTF), as the search results do not contain any information about "1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride":
Examples of Benzotriazole Derivatives and Their Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride with three structurally related sulfonyl chlorides and heterocyclic derivatives:
Key Comparative Insights:
Pyrazole () and tetrazole () derivatives exhibit distinct electronic properties due to differences in ring size and nitrogen atom positions, affecting their reactivity and binding affinities .
Substituent Effects: The methyl group in the target compound likely enhances solubility in nonpolar solvents compared to the phenyl group in the triazole analog . Sulfonyl chloride groups (target compound and phenyl-triazole analog) are more electrophilic than sulfanyl groups (pyrazole and tetrazole derivatives), enabling nucleophilic substitution reactions .
Molecular Weight and Steric Factors :
- The benzotriazole derivative has a higher inferred molecular weight (~231.67) than the phenyl-triazole analog (243.67), but the fused benzene ring may reduce steric hindrance compared to the bulky phenyl group .
Q & A
Q. What are the recommended synthetic routes for 1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride, and how can reaction conditions be optimized?
The compound can be synthesized via sulfonation of the parent benzotriazole scaffold followed by chlorination. A solvent-free reductive amination approach (similar to methods used for sulfanyl acetohydrazides) may reduce side reactions and improve yields . Optimizing stoichiometry of sulfonating agents (e.g., chlorosulfonic acid) and controlling reaction temperature (0–5°C) are critical to minimize decomposition . Purification via recrystallization in non-polar solvents (e.g., hexane/dichloromethane) is advised based on analogous sulfonyl chloride derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be prioritized?
- FT-IR : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and triazole ring (C-N stretching at ~1500 cm⁻¹) .
- NMR : ¹H NMR should show the methyl group on the triazole at δ ~3.8 ppm, while aromatic protons in the benzotriazole ring appear as a multiplet between δ 7.5–8.5 ppm .
- Mass Spectrometry : The molecular ion peak ([M]⁺) should align with the molecular weight (243.67 g/mol), with fragmentation patterns indicating loss of Cl⁻ (m/z 207.67) .
Q. What safety protocols are essential when handling this sulfonyl chloride derivative?
- Use PPE (gloves, goggles, lab coat) due to corrosive hazards (GHS H314/H318) .
- Work under inert atmosphere (N₂/Ar) to prevent hydrolysis.
- Store at –20°C in airtight, light-resistant containers .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during anisotropic displacement modeling?
SHELXL is ideal for high-resolution refinement. Key steps:
- Import .hkl data into SHELXTL or WinGX .
- Assign anisotropic displacement parameters (ADPs) to non-H atoms. Challenges include overparameterization if data resolution is <1.0 Å, leading to ill-defined ellipsoids. Use the RIGU command to constrain ADPs for light atoms (C, N) .
- Validate refinement with R-factor convergence (target: R1 < 0.05) and check for residual electron density peaks (>1.0 e⁻/ų) near the sulfonyl group .
Q. What computational methods (e.g., DFT) are suitable for analyzing electronic properties, and how do they compare with experimental data?
- DFT : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths (e.g., S–Cl: ~1.98 Å) and electrostatic potential maps for nucleophilic attack sites .
- Compare HOMO-LUMO gaps with UV-Vis spectra (experimental λmax ~270 nm for benzotriazole derivatives) . Discrepancies >0.3 eV may indicate solvent effects not modeled in computations .
Q. How do steric and electronic effects of substituents influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?
- Steric Effects : The methyl group on the triazole ring hinders approach of bulky nucleophiles (e.g., tert-butanol), favoring reactions with smaller nucleophiles (e.g., amines) .
- Electronic Effects : Electron-withdrawing sulfonyl groups activate the chloride for displacement. Hammett σ⁺ values predict ~10³ faster reaction with aniline versus phenol .
- Monitor kinetics via ¹H NMR by tracking disappearance of the sulfonyl chloride proton .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results (e.g., bond length disparities)?
- Case Example : If NMR suggests a planar triazole ring but X-ray shows puckering, verify if crystal packing forces (e.g., π-stacking in ) induce distortion .
- Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O) that may affect geometry .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
